N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 349609-29-6
VCID: VC16130880
InChI: InChI=1S/C26H23N3O4/c1-32-23-12-11-19(14-24(23)33-2)26(31)27-16-25(30)29-28-15-22-20-9-5-3-7-17(20)13-18-8-4-6-10-21(18)22/h3-15H,16H2,1-2H3,(H,27,31)(H,29,30)/b28-15+
SMILES:
Molecular Formula: C26H23N3O4
Molecular Weight: 441.5 g/mol

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

CAS No.: 349609-29-6

Cat. No.: VC16130880

Molecular Formula: C26H23N3O4

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide - 349609-29-6

Specification

CAS No. 349609-29-6
Molecular Formula C26H23N3O4
Molecular Weight 441.5 g/mol
IUPAC Name N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C26H23N3O4/c1-32-23-12-11-19(14-24(23)33-2)26(31)27-16-25(30)29-28-15-22-20-9-5-3-7-17(20)13-18-8-4-6-10-21(18)22/h3-15H,16H2,1-2H3,(H,27,31)(H,29,30)/b28-15+
Standard InChI Key UMMCPBDBAAPEKY-RWPZCVJISA-N
Isomeric SMILES COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)OC

Introduction

Structural Analysis and Nomenclature

Chemical Architecture

The compound consists of three primary components:

  • 3,4-Dimethoxybenzamide core: A benzamide scaffold with methoxy groups at positions 3 and 4. This motif is common in bioactive molecules, particularly acetylcholinesterase inhibitors and gastrointestinal prokinetics .

  • Hydrazine-derived linker: A hydrazino group (-NH-NH-) conjugated to a ketone (=O), forming a 2-oxoethylhydrazine bridge. Hydrazine derivatives are frequently employed in coordination chemistry and as precursors for heterocyclic synthesis .

  • 9-Anthrylmethylene substituent: An anthracene-based aromatic system fused to the hydrazine group. Anthracene derivatives are known for their fluorescence properties and applications in organic electronics .

The IUPAC name reflects this architecture: N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide.

Molecular Properties

  • Molecular Formula: Hypothetically derived as C27H25N3O4\text{C}_{27}\text{H}_{25}\text{N}_3\text{O}_4 (exact mass: 479.18 g/mol).

  • Stereochemistry: The hydrazino group introduces potential E/Z isomerism at the C=N bond .

  • Solubility: Predicted low aqueous solubility due to the anthracene moiety; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Synthetic Pathways and Intermediate Compounds

Retrosynthetic Analysis

The compound could theoretically be synthesized via a three-step strategy:

  • Formation of 3,4-dimethoxybenzoyl chloride: Chlorination of 3,4-dimethoxybenzoic acid using thionyl chloride .

  • Synthesis of anthrylmethylene hydrazine: Condensation of 9-anthraldehyde with hydrazine hydrate .

  • Coupling reactions:

    • Amidation of glycine ethyl ester with 3,4-dimethoxybenzoyl chloride.

    • Subsequent hydrazone formation with anthrylmethylene hydrazine .

Challenges in Synthesis

  • Steric hindrance: The bulky anthracene group may impede coupling reactions, requiring high-temperature conditions or catalysts .

  • Oxidative sensitivity: Hydrazine derivatives are prone to oxidation, necessitating inert atmospheres .

Comparative Analysis with Structural Analogs

Table 1: Key Analog Compounds

CompoundPubChem CIDKey FeaturesApplications
Itopride Hydrochloride1390255643,4-Dimethoxybenzamide coreGastrointestinal prokinetic
4-Butoxybenzamide derivative9607121Anthrylmethylene hydrazine moietyFluorescence studies

Future Research Directions

  • Synthetic optimization: Explore microwave-assisted synthesis to mitigate steric challenges .

  • Photophysical characterization: Measure quantum yield and Stokes shift for sensor applications.

  • In vitro assays: Screen for acetylcholinesterase inhibition or antiproliferative activity.

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